DYRKs-IN-1
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Overview
Description
DYRKs-IN-1 is a potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), specifically targeting DYRK1A and DYRK1B with IC50 values of 5 nM and 8 nM, respectively . This compound has demonstrated significant antitumor activity and is primarily used in scientific research for its ability to inhibit these kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DYRKs-IN-1 involves the preparation of pyrido[2,3-d]pyrimidines, which are known for their kinase inhibitory properties . The synthetic route typically includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of specific functional groups to enhance the inhibitory activity against DYRKs.
Purification: The final compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥ 98%.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale preparation of the pyrido[2,3-d]pyrimidine core.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield.
Quality Control: Rigorous testing and quality control measures, including NMR, HPLC, and MS analytical spectra, to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions: DYRKs-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Various nucleophiles can be introduced to the compound under basic conditions to form substituted derivatives
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
DYRKs-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study kinase inhibition and to develop new kinase inhibitors
Biology: Employed in cellular studies to understand the role of DYRKs in various biological processes, including cell cycle regulation and apoptosis
Medicine: Investigated for its potential therapeutic applications in treating cancers and neurodegenerative diseases due to its ability to inhibit DYRKs
Industry: Utilized in the development of new drugs targeting DYRKs for various diseases
Mechanism of Action
DYRKs-IN-1 exerts its effects by inhibiting the activity of dual-specificity tyrosine-phosphorylation-regulated kinases. These kinases are involved in multiple cellular functions, including intracellular signaling, mRNA splicing, chromatin transcription, DNA damage repair, cell survival, and cell cycle control . The inhibition of DYRKs by this compound leads to the disruption of these processes, resulting in antitumor activity and other biological effects .
Comparison with Similar Compounds
Harmine: An alkaloid that also inhibits DYRKs but with different potency and selectivity.
AnnH31: A potent inhibitor of DYRK1A with an IC50 value of 81 nM.
7-bromoindirubin-3’-oxime (7BIO): Inhibits DYRK1A, DYRK2, Aurora B, and Aurora C kinases.
ARN25068: A potent inhibitor of GSK-3β, FYN, and DYRK1A protein kinases.
Uniqueness of DYRKs-IN-1: this compound is unique due to its high potency and selectivity for DYRK1A and DYRK1B, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C30H30ClN7O4 |
---|---|
Molecular Weight |
588.1 g/mol |
IUPAC Name |
N-[5-[(3-amino-1-phenylpropyl)carbamoyl]-2-chlorophenyl]-2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C30H30ClN7O4/c31-23-9-6-18(27(39)34-24(10-11-32)17-4-2-1-3-5-17)13-25(23)35-28(40)22-12-19-14-33-30(37-26(19)36-29(22)41)38-15-20-7-8-21(16-38)42-20/h1-6,9,12-14,20-21,24H,7-8,10-11,15-16,32H2,(H,34,39)(H,35,40)(H,33,36,37,41) |
InChI Key |
MRWURALZVKJHPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC1O2)C3=NC=C4C=C(C(=O)NC4=N3)C(=O)NC5=C(C=CC(=C5)C(=O)NC(CCN)C6=CC=CC=C6)Cl |
Origin of Product |
United States |
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